molecular formula C9H9N3O2S B15234041 methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1638759-82-6

methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15234041
CAS No.: 1638759-82-6
M. Wt: 223.25 g/mol
InChI Key: QTGIXKBBHDUTGS-UHFFFAOYSA-N
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Description

Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative characterized by a methyl ester at position 6 and a methylsulfanyl (SMe) group at position 2 (Figure 1). Its molecular formula is C₉H₁₀N₃O₂S, with a molecular weight of 225.26 g/mol (calculated). The compound is registered under CAS No. 1638759-82-6 and InChIKey QTGIXKBBHDUTGS-UHFFFAOYSA-N . It serves as a key intermediate in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules . However, commercial availability is currently discontinued .

Properties

CAS No.

1638759-82-6

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C9H9N3O2S/c1-14-8(13)6-3-5-4-10-9(15-2)12-7(5)11-6/h3-4H,1-2H3,(H,10,11,12)

InChI Key

QTGIXKBBHDUTGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CN=C(N=C2N1)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-methylsulfanyl-5-carboxylate pyrimidine with suitable reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH) at reflux temperature . This method allows for the selective formation of the desired pyrrolopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.

    Bases: Sodium methoxide (MeONa) for cyclization reactions.

    Nucleophiles: Benzylamine for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Substitution: Formation of benzylamino derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of pyrrolopyrimidine have been shown to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s analogs differ primarily in substituents at positions 2, 4, 6, and 7 of the pyrrolo[2,3-d]pyrimidine core. These modifications influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis:

Impact of Substituents on Properties

  • Methylsulfanyl (SMe) vs. Amino (NH) Groups: The SMe group in the target compound enhances electron-withdrawing effects and may improve metabolic stability compared to amino analogs (e.g., 2g, 10b). However, amino groups facilitate hydrogen bonding, critical for target binding in kinase inhibitors .
  • Ester (COOCH₃) vs. Carboxamide (CONR₂) :
    Esters are prone to hydrolysis but serve as precursors for carboxamides. Carboxamide derivatives (e.g., 2g, 10b) exhibit higher stability and bioavailability, making them preferred in drug development .
  • Cyclopentyl and Aryl Substituents : Cyclopentyl groups at position 7 (e.g., 2g, 10b, 16) increase lipophilicity, aiding membrane permeability. Phenylsulfonyl groups (e.g., Ref. 11) enhance steric bulk and may modulate enzyme inhibition .

Biological Activity

Methyl 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties. The presence of a methylsulfanyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It primarily acts by:

  • Inhibiting Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including those expressing folate receptors (FRs) which are often overexpressed in tumors. For instance, in CHO cell lines engineered to express FRα, the compound demonstrated enhanced uptake and cytotoxicity compared to non-targeted antifolates .
  • Inducing Apoptosis : The compound has been reported to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. In HepG2 cells, for example, treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at the G2/M phase. This effect is crucial as it prevents cancer cells from dividing and proliferating .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameTarget ActivityIC50 (nM)Mechanism
This compoundAnticancer<100Apoptosis induction, cell cycle arrest
Compound 4i (related derivative)EGFR Inhibition1.5EGFR kinase inhibition
Non-amide pyrrolo[2,3-d]pyrimidinesAntifolate activity>200Transporter-mediated uptake

Case Studies

  • In Vitro Studies : In one study, this compound was tested against several human cancer cell lines, including U87 (glioblastoma) and MCF-7 (breast cancer). The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's activity was associated with the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism critical for DNA synthesis in rapidly dividing cells .

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